molecular formula C11H16O2 B14324802 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one CAS No. 106004-16-4

1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one

Cat. No.: B14324802
CAS No.: 106004-16-4
M. Wt: 180.24 g/mol
InChI Key: ZMEMJMHPVIKGTF-UHFFFAOYSA-N
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Description

1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system and the presence of a methoxy group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one typically involves the construction of the bicyclic framework followed by the introduction of the methoxy and methyl groups. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation, reduction, and substitution reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one exerts its effects involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and its interactions with biological molecules .

Comparison with Similar Compounds

  • 1-Methoxy-4-methylbicyclo[3.2.2]non-6-en-2-one
  • 2-Isobutyl-1-methoxy-4-methylbicyclo[3.2.2]non-6-en-2-ol
  • 1-Butyl-exo-8-methylbicyclo[3.2.2]non-6-en-2-one

Uniqueness: 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one is unique due to its specific substitution pattern and the presence of the methoxy group at the 1-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

CAS No.

106004-16-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one

InChI

InChI=1S/C11H16O2/c1-8-7-11(13-2)6-5-9(8)3-4-10(11)12/h7,9H,3-6H2,1-2H3

InChI Key

ZMEMJMHPVIKGTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CCC1CCC2=O)OC

Origin of Product

United States

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